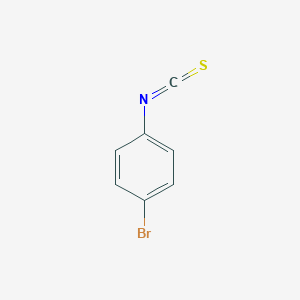

4-Bromophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72012. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQACWEBGSZBLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173594 | |

| Record name | 4-Bromophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985-12-2 | |

| Record name | 4-Bromophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOPHENYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT5DF1B5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenyl isothiocyanate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromophenyl isothiocyanate is an aromatic organosulfur compound featuring a bromine atom and an isothiocyanate functional group attached to a benzene (B151609) ring. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and purification. Furthermore, it delves into the compound's chemical reactivity, its applications as a versatile intermediate in organic synthesis, and the potential biological activities and signaling pathways associated with the broader class of isothiocyanates. This document is intended to serve as a detailed resource for professionals in chemical research and drug development.

Chemical Structure

This compound consists of a phenyl ring substituted at the para-position (position 4) with a bromine atom and an isothiocyanate (-N=C=S) group. The isothiocyanate group is a key functional moiety, rendering the central carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to its utility in chemical synthesis.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[4][5] It is sensitive to moisture and should be stored accordingly, typically under refrigeration.[4][6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNS | [1][2][4][7][8] |

| Molecular Weight | 214.08 g/mol | [1][2][3] |

| Melting Point | 56-58 °C | [3][4][7][9] |

| Boiling Point | 144-145 °C at 5 mmHg | [4][7] |

| Density | ~1.5 - 1.7 g/cm³ (estimate) | [4][7] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Water Solubility | 11.56 mg/L at 25 °C | [4][5] |

| logP (Octanol/Water) | 3.183 | [2][7] |

| Vapor Pressure | 0.00656 mmHg at 25 °C | [4][7] |

| Refractive Index | ~1.607 - 1.622 (estimate) | [4][7] |

| Flash Point | >110 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR (in CDCl₃) | Signals corresponding to the aromatic protons on the disubstituted benzene ring are expected. | [7][10] |

| ¹³C NMR (in CDCl₃) | Resonances for the isothiocyanate carbon and the aromatic carbons, including the carbon attached to the bromine atom, are observed. | [7][11] |

| IR (KBr disc) | A strong, characteristic absorption band for the asymmetric -N=C=S stretch is a key feature. | [7][11] |

| Mass Spectrometry (EI) | The mass spectrum shows the molecular ion peak and fragmentation patterns consistent with the structure. | [7][8] |

Experimental Protocols

Synthesis of this compound from 4-Bromoaniline (B143363)

A common and effective method for synthesizing aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide. The following is a generalized protocol adapted from established procedures.[12]

Materials:

-

4-Bromoaniline

-

Carbon disulfide (CS₂)

-

Concentrated aqueous ammonia (B1221849)

-

Lead nitrate (B79036) (Pb(NO₃)₂)

-

95% Ethanol

-

Diethyl ether

-

Water

Procedure:

-

Dithiocarbamate (B8719985) Salt Formation: In a stoppered flask, dissolve 4-bromoaniline in 95% ethanol. Cool the solution to 10-15 °C. To this solution, add carbon disulfide followed by the slow addition of concentrated aqueous ammonia while shaking. Heat is evolved, and the intermediate ammonium (B1175870) dithiocarbamate salt will precipitate. Allow the mixture to stand overnight to ensure complete crystallization.

-

Filtration and Dissolution: Filter the crystalline dithiocarbamate salt and wash it with diethyl ether. Dissolve the collected crystals in cold water.

-

Reaction with Lead Nitrate: While stirring the aqueous solution of the dithiocarbamate salt, slowly add a solution of lead nitrate in water. A heavy precipitate of lead sulfide (B99878) will form.

-

Steam Distillation: Transfer the reaction mixture to a steam distillation apparatus. Steam distill the mixture. The this compound will co-distill with the water.

-

Isolation: The oily product in the distillate is separated, dried over a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂), and can be further purified.

Caption: Synthesis and purification workflow for this compound.

Purification

Crude this compound can be purified by one of the following methods:

-

Recrystallization: The compound can be recrystallized from boiling n-hexane.[4][9] Any insoluble material is likely the corresponding urea (B33335) impurity.

-

Steam Distillation: As described in the synthesis protocol, steam distillation is an effective purification method. After distillation, the collected product is extracted with an organic solvent like diethyl ether, washed, dried, and the solvent is evaporated.[4][9]

Chemical Reactivity and Applications

The electrophilic carbon of the isothiocyanate group is the center of reactivity in this compound. It readily reacts with various nucleophiles.[13] This reactivity makes it a valuable building block in organic synthesis.[4]

-

Reaction with Amines: It reacts with primary and secondary amines to form N,N'-disubstituted thioureas.

-

Reaction with Alcohols and Thiols: It reacts with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively.

This compound serves as a key intermediate in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[4][14] For example, it has been used in the synthesis of 1-(4-bromophenyl)-3-ethyl-(1,2-dideoxy-D-glycero-α-D-galacto-heptofurano)[2,1-d]imidazolidine-2-thione, a compound with potential pharmaceutical value.[3][4][9]

Caption: Reactions of this compound with common nucleophiles.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the broader class of isothiocyanates (ITCs) is well-researched for its biological activities, particularly its anti-cancer properties.[14][15][16][17] ITCs are known to modulate several key cellular signaling pathways involved in carcinogenesis.

-

Nrf2 Activation: Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[15][18] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Activation of this pathway can protect cells from carcinogenic insults.

-

NF-κB Inhibition: ITCs can inhibit the NF-κB (Nuclear factor-kappa B) signaling pathway.[15][17] NF-κB is involved in inflammation and cell survival, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.

-

Induction of Apoptosis and Cell Cycle Arrest: By modulating pathways like Nrf2 and NF-κB, and by increasing reactive oxygen species (ROS), ITCs can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[16][17]

Caption: General signaling pathways modulated by isothiocyanates in cancer cells.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[1][6][19] It causes skin and serious eye irritation and may cause respiratory irritation.[3][6] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][19] In case of insufficient ventilation, wear respiratory protection.[19]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood.[19][20] Avoid contact with skin, eyes, and clothing.[19] Do not breathe dust.[6]

-

Storage: Store in a dry, cool, and well-ventilated place.[20] The container should be kept tightly closed.[6][20] It is recommended to store it in a refrigerator.[4][6] The material is moisture-sensitive.[4][6]

References

- 1. This compound | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 1985-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound 97 1985-12-2 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Page loading... [guidechem.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 1985-12-2 [chemicalbook.com]

- 10. This compound(1985-12-2) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. nbinno.com [nbinno.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of 4-Bromophenyl Isothiocyanate from 4-Bromoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-bromophenyl isothiocyanate from 4-bromoaniline (B143363). Isothiocyanates are crucial intermediates in the synthesis of a wide array of biologically active compounds and pharmaceutical agents. This document details established experimental protocols, compares methodologies, and outlines the underlying chemical principles.

Executive Summary

The transformation of 4-bromoaniline to this compound is a fundamental process in organic synthesis, enabling the introduction of the versatile isothiocyanate functional group. This guide explores three principal synthetic strategies: the use of the highly reactive thiophosgene (B130339), the two-step approach involving carbon disulfide, and a milder alternative utilizing 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). Each method presents distinct advantages and challenges in terms of yield, reaction conditions, safety, and scalability. The selection of an appropriate method is contingent upon the specific requirements of the research or development project, including scale, available resources, and safety infrastructure.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for this compound is a critical decision influenced by factors such as yield, purity requirements, and safety considerations. The following table summarizes the key quantitative data associated with the primary synthetic methods.

| Method | Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |

| Thiophosgene | 4-Bromoaniline, Thiophosgene, Base (e.g., NaHCO₃) | 70-90 | Biphasic system (e.g., Dichloromethane (B109758)/Water), 0°C to RT | High yield, relatively simple procedure | Extreme toxicity and moisture sensitivity of thiophosgene |

| Carbon Disulfide | 4-Bromoaniline, Carbon Disulfide, Base, Desulfurizing Agent | 60-95 | Varies with desulfurizing agent; often a two-step, one-pot reaction | Avoids highly toxic thiophosgene, versatile desulfurizing agents | Can require harsh reagents, potential for side products |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | 4-Bromoaniline, TCDI | 80-95 | Anhydrous solvent (e.g., THF, CH₂Cl₂), Room Temperature | Mild reaction conditions, high yield, safer than thiophosgene | TCDI is a relatively expensive reagent |

Experimental Protocols

Method 1: Synthesis using Thiophosgene

This method is known for its high efficiency but requires strict adherence to safety protocols due to the extreme toxicity of thiophosgene.

Reaction:

Br-C₆H₄-NH₂ + CSCl₂ → Br-C₆H₄-NCS + 2HCl

Procedure:

-

In a well-ventilated fume hood, a solution of 4-bromoaniline (10.0 g, 58.1 mmol) in dichloromethane (100 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

A saturated aqueous solution of sodium bicarbonate (100 mL) is added to the flask.

-

The biphasic mixture is cooled to 0°C in an ice bath with vigorous stirring.

-

A solution of thiophosgene (7.4 g, 64.0 mmol) in dichloromethane (20 mL) is added dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.

-

The organic layer is separated, washed with water (2 x 50 mL) and brine (50 mL), and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from n-hexane to afford this compound as a white to light yellow crystalline solid.[1]

Method 2: Synthesis using Carbon Disulfide

This is a widely used and safer alternative to the thiophosgene method. It proceeds via a dithiocarbamate (B8719985) intermediate, which is then desulfurized.

Reaction:

Step 1: Dithiocarbamate Formation Br-C₆H₄-NH₂ + CS₂ + Base → [Br-C₆H₄-NH-CS₂]⁻ [Base-H]⁺

Step 2: Desulfurization [Br-C₆H₄-NH-CS₂]⁻ [Base-H]⁺ + Desulfurizing Agent → Br-C₆H₄-NCS

Procedure (One-Pot using NaOH): [1]

-

To a stirred solution of 4-bromoaniline (10.0 g, 58.1 mmol) in a suitable solvent such as THF or DMF (100 mL), carbon disulfide (4.9 g, 64.0 mmol) is added.

-

A solution of sodium hydroxide (B78521) (2.5 g, 62.5 mmol) in water (10 mL) is added dropwise, and the mixture is stirred at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).

-

The reaction mixture is then treated with a desulfurizing agent. In this green protocol, excess NaOH can act as the desulfurizing agent at elevated temperatures, or other agents like lead nitrate (B79036) or iodine can be added.

-

If using lead nitrate, a solution of lead nitrate (19.2 g, 58.1 mmol) in water (50 mL) is added, and the mixture is stirred vigorously for 1-2 hours.

-

The reaction mixture is then filtered to remove the lead sulfide (B99878) precipitate.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by recrystallization from n-hexane or by steam distillation.[1]

Method 3: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)

This method offers a mild and efficient synthesis route, avoiding the hazards of thiophosgene and the often harsh conditions of some carbon disulfide protocols.

Reaction:

Br-C₆H₄-NH₂ + (Im)₂CS → Br-C₆H₄-NCS + 2 Imidazole

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, 4-bromoaniline (10.0 g, 58.1 mmol) is dissolved in anhydrous dichloromethane (150 mL).

-

1,1'-Thiocarbonyldiimidazole (11.4 g, 64.0 mmol) is added in one portion to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.

-

Upon completion, water (100 mL) is added to the reaction mixture.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water, brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) or recrystallization from n-hexane.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of this compound.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Expected Data |

| Melting Point | 56-58 °C |

| ¹H NMR (CDCl₃) | δ 7.50 (d, 2H), 7.20 (d, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ 135.0, 132.5, 127.0, 122.0 ppm |

| IR (KBr) | ~2100 cm⁻¹ (strong, characteristic -N=C=S stretch) |

| Mass Spectrometry | m/z = 213/215 (M⁺, bromine isotope pattern) |

Safety Considerations

-

Thiophosgene: is extremely toxic, corrosive, and moisture-sensitive. It should only be handled in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All glassware must be thoroughly dried before use.

-

Carbon Disulfide: is highly flammable and toxic. It should be handled in a well-ventilated area, away from ignition sources.

-

General Precautions: Standard laboratory safety practices should be followed for all procedures, including the use of PPE and working in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.

Conclusion

The synthesis of this compound from 4-bromoaniline can be successfully achieved through several methodologies. The thiophosgene route offers high yields but is hampered by significant safety concerns. The carbon disulfide method provides a safer and versatile alternative, with a range of desulfurizing agents available to optimize the reaction. The use of 1,1'-thiocarbonyldiimidazole represents a mild and efficient, albeit more costly, option. The selection of the optimal synthetic route will depend on a careful evaluation of the specific project needs, balancing factors of yield, cost, safety, and environmental impact. This guide provides the necessary technical information to make an informed decision and to safely and effectively perform the synthesis in a laboratory setting.

References

An In-depth Technical Guide on the Biological Mechanism of Action of 4-Bromophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenyl isothiocyanate (4-BPITC) is a member of the isothiocyanate (ITC) family of compounds, which are recognized for their diverse biological activities, including chemopreventive and therapeutic effects against cancer. This technical guide provides a comprehensive overview of the mechanism of action of 4-BPITC in biological systems. The core mechanism revolves around the electrophilic nature of the isothiocyanate group, which readily forms covalent adducts with nucleophilic cellular targets, primarily the thiol groups of cysteine residues in proteins. This covalent modification can alter protein structure and function, leading to the modulation of various signaling pathways critical for cell survival, proliferation, and apoptosis. While specific data for 4-BPITC is emerging, this guide synthesizes the known effects of 4-BPITC with the broader, well-documented mechanisms of other isothiocyanates to present a cohesive model of its biological activity.

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are also synthetically produced. They are characterized by the functional group -N=C=S. The electrophilic carbon atom of this group is highly reactive towards nucleophiles, which is central to their biological activity. This compound (4-BPITC) is a synthetic ITC that has been investigated for its potential as a therapeutic agent. Its mechanism of action is multifaceted, primarily involving the covalent modification of cellular proteins, leading to the induction of apoptosis and the modulation of key signaling pathways implicated in disease, particularly cancer.

Core Mechanism of Action: Covalent Protein Modification

The primary mechanism by which 4-BPITC and other ITCs exert their biological effects is through the covalent modification of proteins. The electrophilic isothiocyanate moiety readily reacts with nucleophilic functional groups on amino acid residues, with a particular affinity for the thiol groups of cysteine residues.

This reaction, known as thiocarbamoylation, forms a dithiocarbamate (B8719985) adduct, altering the protein's structure and, consequently, its function. This modification can lead to enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling.

Diagram of Covalent Modification:

Caption: Covalent modification of a target protein by 4-BPITC.

Key Biological Effects and Signaling Pathways

The covalent modification of proteins by 4-BPITC can trigger a cascade of cellular events, impacting several critical signaling pathways.

Inhibition of Na+/K+-ATPase

One of the specifically identified targets of p-bromophenyl isothiocyanate is the Na+/K+-ATPase, a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Inhibition of this enzyme disrupts ion homeostasis, which can lead to various cellular dysfunctions and ultimately cell death.

Mechanism of Inhibition:

4-BPITC has been shown to be a competitive inhibitor of Na+/K+-ATPase with respect to ATP, suggesting that it interacts with the ATP-binding site of the enzyme.[1] This interaction is likely due to the covalent modification of a sulfhydryl group within or near the ATP-binding site.[2]

Diagram of Na+/K+-ATPase Inhibition:

Caption: Competitive inhibition of Na+/K+-ATPase by 4-BPITC.

Induction of Apoptosis

A hallmark of many ITCs is their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their anti-cancer activity. Apoptosis is a complex process involving a cascade of signaling events that ultimately lead to cell dismantling.

Key Apoptotic Pathways Modulated by ITCs:

-

Mitochondrial (Intrinsic) Pathway: ITCs can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and subsequently caspase-3, the executioner caspase.

-

Death Receptor (Extrinsic) Pathway: Some ITCs can upregulate the expression of death receptors on the cell surface, making cells more susceptible to apoptosis-inducing ligands.

-

Modulation of Bcl-2 Family Proteins: ITCs can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis.

Diagram of Apoptosis Induction by ITCs:

Caption: General overview of apoptosis induction by isothiocyanates.

Modulation of MAPK and NF-κB Signaling Pathways

ITCs are known to modulate key signaling pathways that regulate cell growth, survival, and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

-

MAPK Pathway: ITCs can activate stress-activated protein kinases like JNK and p38, which can promote apoptosis. Conversely, they can inhibit the pro-survival ERK pathway.

-

NF-κB Pathway: ITCs can inhibit the activation of NF-κB, a transcription factor that promotes inflammation and cell survival. This inhibition can occur through the direct modification of key proteins in the pathway, such as IKK.[3]

Diagram of MAPK and NF-κB Pathway Modulation:

Caption: Modulation of MAPK and NF-κB pathways by isothiocyanates.

Quantitative Data

Specific quantitative data for 4-BPITC is limited in the publicly available literature. The following table provides examples of IC50 values for other ITCs to illustrate their cytotoxic potential. Researchers are encouraged to perform their own dose-response studies for 4-BPITC in their specific experimental systems.

| Isothiocyanate | Cell Line | Assay | IC50 Value (µM) | Reference |

| Benzyl isothiocyanate (BITC) | MCF-7 (Breast Cancer) | Sulforhodamine B | 5.95 ± 0.10 | [4] |

| Phenethyl isothiocyanate (PEITC) | MCF-7 (Breast Cancer) | Sulforhodamine B | 7.32 ± 0.25 | [4] |

| Sulforaphane | MCF-7 (Breast Cancer) | Sulforhodamine B | 13.7 ± 0.82 | [4] |

| Benzyl isothiocyanate (BITC) | MCF-12A (Normal Mammary) | Sulforhodamine B | 8.07 ± 0.29 | [4] |

| Phenethyl isothiocyanate (PEITC) | MCF-12A (Normal Mammary) | Sulforhodamine B | 7.71 ± 0.07 | [4] |

| Sulforaphane | MCF-12A (Normal Mammary) | Sulforhodamine B | 40.5 ± 1.25 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of 4-BPITC.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of 4-BPITC on cell viability.[5][6][7][8]

Workflow Diagram:

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound (4-BPITC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of 4-BPITC in complete medium.

-

Remove the medium from the wells and add 100 µL of the 4-BPITC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection (Western Blot for Cleaved Caspase-3)

This protocol is used to detect the activation of caspase-3, a key marker of apoptosis.[9][10][11][12][13]

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with 4-BPITC at various concentrations for a specified time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

NF-κB Activity (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.[14][15][16][17][18]

Procedure:

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

-

Cell Treatment:

-

After 24 hours, treat the cells with various concentrations of 4-BPITC for a predetermined time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the final few hours of incubation.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the inhibition of NF-κB activity as a percentage of the stimulated control.

-

Conclusion and Future Directions

This compound, like other members of the isothiocyanate family, exhibits significant biological activity, primarily through the covalent modification of cellular proteins. This leads to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The inhibition of Na+/K+-ATPase is a specific mechanism that warrants further investigation.

While the general mechanisms of ITCs provide a strong framework for understanding the action of 4-BPITC, there is a clear need for more specific research on this compound. Future studies should focus on:

-

Identifying specific protein targets of 4-BPITC using proteomic approaches.

-

Determining the precise signaling pathways modulated by 4-BPITC in various cell types.

-

Conducting in-depth quantitative studies to establish dose-response relationships and therapeutic indices.

-

Evaluating the in vivo efficacy and safety of 4-BPITC in preclinical models of disease.

A deeper understanding of the specific molecular interactions and cellular consequences of 4-BPITC treatment will be crucial for its potential development as a therapeutic agent.

References

- 1. Inhibition of (Na/K)-ATPase by electrophilic substances: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. benchchem.com [benchchem.com]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 17. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Bromophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromophenyl isothiocyanate, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data

The spectroscopic data for this compound (CAS No: 1985-12-2) is summarized below.[1] This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra for this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 | Doublet | Not Reported | 2H, aromatic protons ortho to -Br |

| ~7.2 | Doublet | Not Reported | 2H, aromatic protons ortho to -NCS |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-Br |

| ~127 | Aromatic C-NCS |

| ~125 | Isothiocyanate (-N=C=S) |

Note: The isothiocyanate carbon can sometimes show a broad or weak signal.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic strong absorption of the isothiocyanate group is a key feature in the IR spectrum of this compound.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~1590 | Medium | C=C aromatic ring stretch |

| ~1480 | Medium | C=C aromatic ring stretch |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~500 | Medium | C-Br stretch |

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 213/215 | High | [M]⁺˙ (Molecular ion peak, showing bromine isotope pattern) |

| 134 | Moderate | [M - Br]⁺ |

| 102 | Moderate | [C₆H₄N]⁺ |

| 58 | Low | [NCS]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: ~16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: ~250 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

FT-IR Spectroscopy (General Protocol - KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Instrument Setup:

-

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be collected beforehand.

Mass Spectrometry (General Protocol - Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for GC-MS analysis.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

-

Data Acquisition: Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio.

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Solubility Profile of 4-Bromophenyl Isothiocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromophenyl isothiocyanate, a key intermediate in the synthesis of various biologically active compounds. Due to the scarcity of precise quantitative solubility data in publicly available literature, this document focuses on providing a detailed qualitative and predictive analysis based on the compound's physicochemical properties, including its octanol-water partition coefficient (LogP). Furthermore, this guide outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents, enabling researchers to generate precise data for their specific applications.

Introduction

This compound (C₇H₄BrNS) is a reactive chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its utility stems from the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles such as amines and thiols. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Optimal solvent selection can significantly impact reaction kinetics, yield, and purity of the final product. This guide aims to provide a thorough understanding of the solubility profile of this compound and to equip researchers with the necessary tools to determine its solubility for their specific needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNS | |

| Molecular Weight | 214.08 g/mol | |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 144-145 °C at 5 mmHg | [2] |

| Appearance | White to light yellow crystalline powder | - |

| Calculated LogP | 3.18 | [2] |

| XLogP3 | 4.0 | [3] |

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the solubility of a compound in different solvents. A LogP value greater than 0 indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) environments. The calculated LogP of approximately 3.18 to 4.0 for this compound strongly suggests that it is a lipophilic compound and will exhibit greater solubility in organic solvents than in water.[2][3]

Solubility in Organic Solvents

Qualitative Solubility Data

| Solvent | Observation | Source |

| Ethanol | Purification by crystallization is mentioned, implying good solubility at elevated temperatures and lower solubility at room temperature. | - |

| n-Hexane | Recrystallization from boiling n-hexane is a documented purification method, indicating solubility in hot hexane (B92381) and poor solubility in cold hexane. | - |

| Diethyl Ether | Used for extraction after steam distillation, suggesting good solubility. | - |

| Dimethylformamide (DMF) | Likely to be soluble.[4] | |

| Dimethyl sulfoxide (B87167) (DMSO) | Likely to be soluble.[4] |

Predicted Solubility Based on LogP and Polarity

The principle of "like dissolves like" is a cornerstone of solubility prediction. Solvents with polarity characteristics similar to the solute are generally good solvents for that solute. This compound possesses both non-polar (bromophenyl ring) and polar (isothiocyanate group) moieties. Its high LogP value indicates a predominantly non-polar character. However, the polar isothiocyanate group can interact with polar solvents.

The following table provides a predicted solubility profile of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Type | Dielectric Constant (Polarity) | Predicted Solubility of this compound |

| n-Hexane | Non-polar | 1.88 | Good (especially when heated) |

| Toluene | Non-polar | 2.38 | Good |

| Diethyl Ether | Non-polar | 4.34 | Good |

| Chloroform | Non-polar | 4.81 | Very Good |

| Ethyl Acetate | Polar aprotic | 6.02 | Good |

| Tetrahydrofuran (THF) | Polar aprotic | 7.58 | Very Good |

| Dichloromethane (DCM) | Polar aprotic | 9.08 | Very Good |

| Acetone | Polar aprotic | 20.7 | Moderate to Good |

| Ethanol | Polar protic | 24.55 | Moderate (solubility likely increases with temperature) |

| Methanol | Polar protic | 32.7 | Moderate (solubility likely increases with temperature) |

| Acetonitrile | Polar aprotic | 37.5 | Moderate |

| Dimethylformamide (DMF) | Polar aprotic | 38.25 | Good |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | 47 | Good |

Note: These are predictions based on physicochemical principles. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Determine the mass of the filtered solution.

-

-

Analysis:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved this compound can be calculated by subtracting the initial vial weight.

-

Solubility can then be expressed in g/100 mL or other relevant units.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Data Presentation

All quantitative solubility data should be recorded in a structured table, including the solvent, temperature, and solubility values with appropriate units (e.g., g/100 mL, mg/mL, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a strong predictive understanding of its behavior can be established based on its physicochemical properties, particularly its high LogP value. This technical guide provides a framework for researchers to make informed decisions on solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a standardized method for generating accurate and reliable quantitative solubility data, which is crucial for process optimization and development in the pharmaceutical and chemical industries. It is recommended that researchers perform experimental verification of solubility in their solvent systems of interest to ensure optimal outcomes.

References

4-Bromophenyl Isothiocyanate: A Comprehensive Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for the handling and use of 4-Bromophenyl isothiocyanate (CAS No. 1985-12-2). The following sections detail the hazards associated with this compound and provide comprehensive safety precautions, emergency procedures, and handling protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The compound is classified as a corrosive and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 1B/2)

-

Serious Eye Damage/Eye Irritation (Category 1/2)

-

Respiratory Sensitization (Category 1)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be consulted before use. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrNS | |

| Molecular Weight | 214.08 g/mol | |

| Appearance | Off-white to light yellow crystalline solid | |

| Melting Point | 56-58 °C | |

| Boiling Point | 158 °C at 14 mmHg | |

| Flash Point | >110 °C | |

| Solubility | Insoluble in water |

Toxicological Information

Experimental Protocols

Detailed experimental protocols for assessing the hazards of chemical substances are extensive and standardized. For instance, skin irritation potential is often evaluated using in vitro methods with reconstructed human epidermis models, following protocols such as the OECD Test Guideline 439. Acute oral toxicity, which determines the LD50 value, is typically assessed using methods like the OECD Test Guideline 423 (Acute Toxic Class Method). These protocols involve precise dosing, observation of clinical signs, and histopathological examination. Researchers should refer to these standardized guidelines for detailed methodologies.

Hazard Control and Safety Precautions Workflow

The following diagram illustrates the logical workflow for identifying hazards and implementing necessary safety precautions when working with this compound.

Caption: Hazard Identification and Control Workflow for this compound.

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. The following first aid measures should be taken:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Firefighting Measures

In case of a fire involving this compound, use appropriate extinguishing media.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill or release, follow these procedures to minimize exposure and environmental contamination:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place. The compound is moisture-sensitive.

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.

-

Skin Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure. Recommended materials include nitrile rubber. Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended. Use a dust mask type N95 (US) or type P1 (EN 143) respirator filter. For higher exposures, a full-face supplied-air respirator is recommended.

This technical guide is intended to provide comprehensive safety information for experienced researchers and professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety protocols.

A Technical Guide to High-Purity 4-Bromophenyl Isothiocyanate for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Key Applications

For researchers, scientists, and professionals in drug development, the quality and reliable sourcing of key chemical intermediates are paramount. 4-Bromophenyl isothiocyanate (CAS No. 1985-12-2), a versatile reagent, plays a crucial role in the synthesis of a wide array of biologically active molecules, including thiourea (B124793) derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, its key physicochemical properties, a detailed experimental protocol for a common synthetic application, and an illustrative representation of a relevant biological signaling pathway.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity this compound, typically with purities of 97% or greater. The choice of supplier may depend on the specific requirements of the research or manufacturing process, including desired purity, quantity, and available documentation. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product Number(s) | Purity | Appearance | Melting Point (°C) | Notes |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | L11101 | ≥96.0% (GC)[1] | White to pale cream to yellow to brown crystals or powder[1] | 52.0-63.0[1] | Part of the former Alfa Aesar portfolio. |

| Sigma-Aldrich (Merck) | 270202 | 97%[2][3] | Solid[3] | 56-58 (lit.)[3] | |

| TCI America | I0526 | >98.0% (GC)[4][5] | White to Orange to Green powder to crystal[5] | 58.0 to 62.0[5] | Also available through Fisher Scientific[4][6]. |

| Santa Cruz Biotechnology | sc-225791 | Not specified | Not specified | Not specified | Marketed for proteomics research. |

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-3-(4-nitrophenyl)thiourea

The isothiocyanate group is a powerful electrophile that readily reacts with primary and secondary amines to form thiourea derivatives. This reaction is a cornerstone of many synthetic routes in medicinal chemistry. The following protocol is adapted from a published procedure for the synthesis of a substituted thiourea and illustrates a typical application of this compound's reactivity.

Materials:

-

This compound

-

4-Nitroaniline

-

Ethanol (B145695) (or a suitable solvent like acetone)

-

Glassware: Round-bottom flask, condenser, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Nitroaniline (1.0 equivalent) in ethanol.

-

Addition of Isothiocyanate: To the stirred solution, add this compound (1.0 equivalent).

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate precipitation of the product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product, 1-(4-bromophenyl)-3-(4-nitrophenyl)thiourea, under vacuum.

Purification (if necessary):

If the product is not of sufficient purity, recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed. LookChem also describes a purification method for this compound itself, involving recrystallization from boiling n-hexane or steam distillation.

Biological Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates (ITCs), as a class of compounds, are known to exert a variety of biological effects, including anticancer activities. While the specific effects of this compound are less extensively documented than those of naturally occurring ITCs like sulforaphane, the general mechanisms of action provide a valuable framework for understanding its potential biological activity. ITCs are known to modulate key signaling pathways involved in cellular stress response, apoptosis, and inflammation.

A critical pathway influenced by ITCs is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through binding to Keap1. Upon exposure to electrophiles, such as ITCs, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. These genes encode for antioxidant and phase II detoxification enzymes, which help to protect the cell from oxidative stress and carcinogens.

The following diagram illustrates a simplified workflow for the synthesis of a thiourea derivative from this compound.

Isothiocyanates are also known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. They can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade. Furthermore, ITCs can influence the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

The diagram below depicts a simplified overview of the Keap1-Nrf2 signaling pathway, a key target of isothiocyanates.

References

- 1. 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97 1985-12-2 [sigmaaldrich.com]

- 3. This compound 97 1985-12-2 [sigmaaldrich.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 1985-12-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 4-Bromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl isothiocyanate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development.[1][2][3] Its utility stems from the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which readily reacts with a variety of nucleophiles to form a diverse range of organic compounds, including thioureas and other heterocyclic structures.[2][4] The presence of a bromine atom on the phenyl ring modulates the reactivity of the isothiocyanate moiety, influencing its application in the synthesis of bioactive molecules.[5] This technical guide provides a comprehensive overview of the electrophilicity of the isothiocyanate group in this compound, including its reactivity, relevant signaling pathways in drug development, and detailed experimental protocols.

Electrophilicity and Reactivity of the Isothiocyanate Group

The carbon atom of the isothiocyanate group is inherently electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This electrophilicity is the basis for its reactivity towards nucleophiles such as amines, thiols, and alcohols.[6][7]

Influence of the 4-Bromo Substituent

The reactivity of aryl isothiocyanates is significantly influenced by the electronic properties of the substituents on the aromatic ring. Aromatic isothiocyanates are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the isothiocyanate group with the aromatic ring. However, the presence of an electron-withdrawing group on the phenyl ring increases the electrophilicity of the isothiocyanate carbon, thereby enhancing its reaction rate with nucleophiles.[5]

The bromine atom in the para position of this compound acts as an electron-withdrawing group through its inductive effect (-I), which outweighs its electron-donating resonance effect (+M). This net electron-withdrawing character increases the partial positive charge on the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate. The Hammett equation can be used to quantify the effect of substituents on the reactivity of aromatic compounds. The positive Hammett constant (σ) for a para-bromo substituent indicates its electron-withdrawing nature and suggests an increased reaction rate for nucleophilic attack on the isothiocyanate group.[8][9][10]

Quantitative Reactivity Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1985-12-2 | |

| Molecular Formula | C₇H₄BrNS | |

| Molecular Weight | 214.08 g/mol | |

| Melting Point | 56-58 °C | [17] |

| Boiling Point | 144-145 °C (5 mmHg) | [17] |

| Appearance | White to light yellow crystalline powder | [17] |

Role in Drug Development: Targeting the Keap1-Nrf2 Signaling Pathway

Isothiocyanates, including derivatives of this compound, are of significant interest in drug development due to their ability to modulate key cellular signaling pathways, particularly the Keap1-Nrf2 pathway.[18][19][20] This pathway is a critical regulator of the cellular antioxidant and detoxification response.[21]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[19][21] Electrophilic compounds like isothiocyanates can react with specific, highly reactive cysteine residues on Keap1.[18][19][20] This covalent modification induces a conformational change in Keap1, leading to the disruption of Nrf2 ubiquitination.[18][22] As a result, newly synthesized Nrf2 is stabilized, accumulates in the nucleus, and activates the transcription of a battery of cytoprotective genes.[19][21]

Experimental Protocols

Synthesis of N,N'-Disubstituted Thioureas from this compound

This protocol describes a general procedure for the synthesis of an N,N'-disubstituted thiourea (B124793) by reacting this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under a nitrogen atmosphere.

-

To this solution, add this compound (1.0 equivalent) portion-wise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the thiourea product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4][23][24]

Kinetic Analysis of the Reaction of this compound with a Nucleophile using HPLC

This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with a nucleophile (e.g., an amine or thiol) using High-Performance Liquid Chromatography (HPLC).[23][25]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

This compound

-

Nucleophile (e.g., n-butylamine)

-

Reaction solvent (e.g., acetonitrile)

-

Quenching solution (e.g., a solution of a highly reactive amine or thiol in excess)

-

Volumetric flasks, pipettes, and syringes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the reaction solvent.

-

Reaction Initiation: In a thermostatted vessel, mix the solutions of this compound and the nucleophile to initiate the reaction. The concentrations should be chosen to allow for a measurable reaction rate.

-

Time-Point Sampling and Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

-

HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a suitable gradient or isocratic elution method to separate the reactants and the thiourea product. Monitor the elution profile using the UV detector at a wavelength where the reactants and/or product absorb.

-

Data Analysis: Create calibration curves for this compound and the product to determine their concentrations from the peak areas in the chromatograms. Plot the concentration of this compound versus time. Determine the second-order rate constant by fitting the data to the integrated rate law for a second-order reaction.[23]

Conclusion

This compound is a valuable reagent in organic synthesis and drug discovery due to the electrophilic nature of its isothiocyanate group. The presence of the electron-withdrawing bromine atom enhances its reactivity towards nucleophiles, making it a useful building block for the synthesis of a variety of bioactive compounds. Its ability to modulate the Keap1-Nrf2 signaling pathway highlights its potential for the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for the synthesis and kinetic characterization of reactions involving this compound, facilitating further research into its applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 4. ijcrt.org [ijcrt.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 11. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 13. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]

- 14. joasciences.com [joasciences.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. lookchem.com [lookchem.com]

- 18. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 19. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 24. benchchem.com [benchchem.com]

- 25. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Thiourea Derivatives Using 4-Bromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals